molecular formula C59H103N3O18 B1171846 Niphimycin CAS No. 12676-71-0

Niphimycin

Cat. No.: B1171846
CAS No.: 12676-71-0
M. Wt: 1142.5 g/mol
InChI Key: VAYOSPAPALLOIO-WBWCZIISSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Niphimycin is typically isolated from the culture broth of Streptomyces species. The production involves fermentation using a medium containing soybean meal and mannitol . The fermentation process is followed by extraction using solvents such as n-hexane and ethyl acetate . The crude product is then purified using chromatography techniques, including high-performance liquid chromatography (HPLC) with a reverse-phase C-18 column .

Industrial Production Methods

Industrial production of this compound involves optimizing the culture medium to enhance the yield of the compound. This can be achieved through response surface methodology, which adjusts the concentrations of key components like starch, soybean meal, and phosphates in the medium . The optimized conditions lead to maximal production of this compound, which is then extracted and purified for use.

Chemical Reactions Analysis

Types of Reactions

Niphimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Comparison with Similar Compounds

Niphimycin is unique among guanidyl-polyol macrolide antibiotics due to its specific structure and biological activity. Similar compounds include:

This compound stands out due to its potent antifungal activity and potential therapeutic applications, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

12676-71-0

Molecular Formula

C59H103N3O18

Molecular Weight

1142.5 g/mol

IUPAC Name

3-oxo-3-[[(10E,12E,15R,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,14,18,22,26,30-hexamethyl-15-[(E,2S,4S)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-3-yl]oxy]propanoic acid

InChI

InChI=1S/C59H103N3O18/c1-34(18-14-12-10-11-13-17-25-62-58(60)61-9)26-38(5)55-37(4)19-15-16-20-45(64)39(6)49(68)28-42(63)27-43(78-54(74)32-53(72)73)29-44-30-51(70)56(75)59(77,80-44)33-52(71)36(3)22-23-46(65)40(7)50(69)31-48(67)35(2)21-24-47(66)41(8)57(76)79-55/h10-11,15-16,19-21,24,34-52,55-56,63-71,75,77H,12-14,17-18,22-23,25-33H2,1-9H3,(H,72,73)(H3,60,61,62)/b11-10+,19-15+,20-16+,24-21+/t34-,35?,36?,37?,38-,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,55-,56?,59?/m0/s1

InChI Key

VAYOSPAPALLOIO-WBWCZIISSA-N

Isomeric SMILES

CC1CCC(C(C(CC(C(/C=C/C(C(C(=O)O[C@@H](C(/C=C/C=C/C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)[C@@H](C)C[C@@H](C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O

Canonical SMILES

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O

Synonyms

Niphimycin

Origin of Product

United States

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